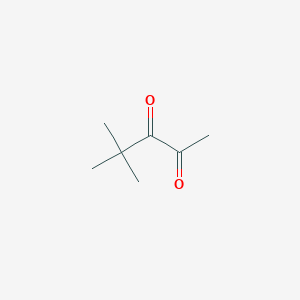
4,4-Dimethylpentane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylpentane-2,3-dione is an organic compound with the molecular formula C7H12O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, which includes two methyl groups attached to the fourth carbon atom, making it a dimethyl derivative of pentane-2,3-dione.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylpentane-2,3-dione can be synthesized through various methods. One common method involves the reaction of pentane-2,3-dione with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction mixture is usually subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpentane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethylpentane-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 4,4-Dimethylpentane-2,3-dione involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. Additionally, the diketone structure allows it to participate in various chemical reactions, influencing metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpentane-2,4-dione: Another diketone with a similar structure but different positioning of the methyl groups.
Acetylacetone: A simpler diketone with two acetyl groups.
Benzoylacetone: A diketone with a benzoyl group attached to one of the carbon atoms
Uniqueness
4,4-Dimethylpentane-2,3-dione is unique due to the specific positioning of its methyl groups, which influences its reactivity and chemical properties. This structural feature makes it a valuable compound in various chemical reactions and applications .
Properties
CAS No. |
40898-19-9 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4,4-dimethylpentane-2,3-dione |
InChI |
InChI=1S/C7H12O2/c1-5(8)6(9)7(2,3)4/h1-4H3 |
InChI Key |
NHVIQKCLFILTEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


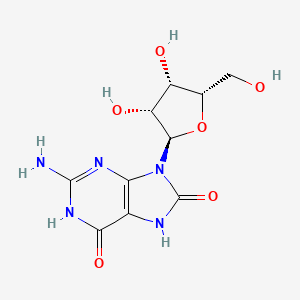
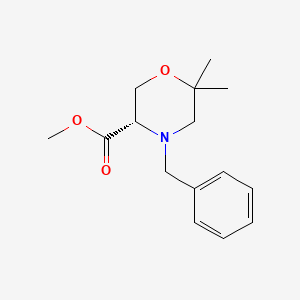
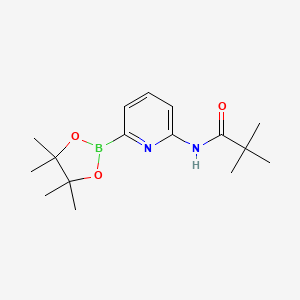
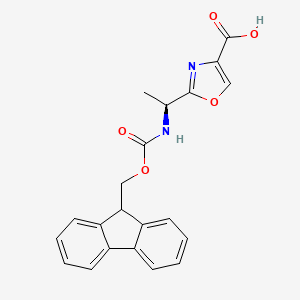
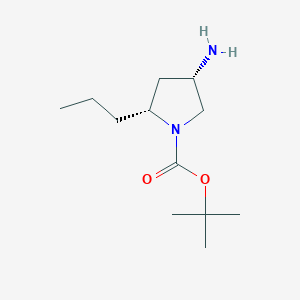
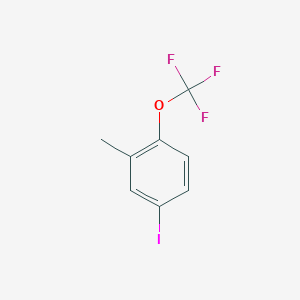
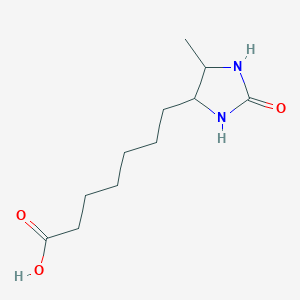
![N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12944722.png)
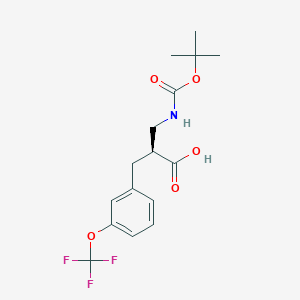
![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
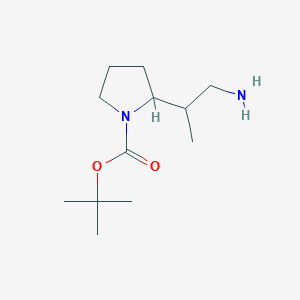
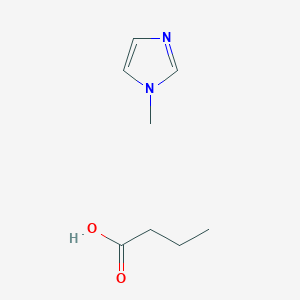
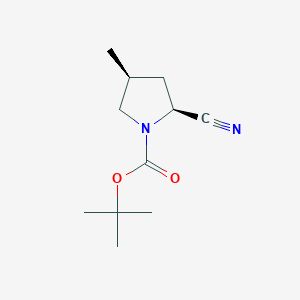
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B12944745.png)
